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For researchers, scientists, and drug development professionals, understanding the charge

transport properties of organic semiconductors is paramount for the advancement of organic

electronics. This guide provides a detailed comparison of the charge mobility of two prominent

polycyclic aromatic hydrocarbons: anthanthrene and pentacene. By examining experimental

data and outlining the methodologies used to obtain them, this document serves as a valuable

resource for selecting materials with optimal performance for various applications.

At a Glance: Anthanthrene vs. Pentacene Charge
Mobility
Pentacene has long been a benchmark material in organic electronics, renowned for its

relatively high charge carrier mobility. Anthanthrene, another polycyclic aromatic hydrocarbon,

has also been investigated, primarily through its derivatives, for its potential in electronic

devices. This comparison delves into the quantitative differences in their charge transport

characteristics.
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provides a

reference.[3]

Understanding the Comparison: Key Factors
Influencing Mobility
The charge mobility of an organic semiconductor is not an intrinsic constant but is highly

dependent on a multitude of factors, including:

Molecular Packing: The arrangement of molecules in the solid state significantly impacts the

efficiency of charge hopping between adjacent molecules. Pentacene's herringbone packing

structure is known to be favorable for charge transport.

Crystallinity: Single crystals, with their long-range molecular order and absence of grain

boundaries, typically exhibit the highest charge mobilities. Polycrystalline thin films, which

are more common in device applications, have lower mobilities due to charge trapping at

grain boundaries.

Purity of the Material: Impurities can act as charge traps, impeding the movement of charge

carriers and reducing mobility.

Device Architecture and Fabrication: The geometry of the device, the nature of the dielectric

interface, and the deposition techniques used for the organic semiconductor and electrodes

all play a crucial role in the measured mobility.

Measurement Technique: Different experimental methods, such as Organic Field-Effect

Transistor (OFET), Time-of-Flight (TOF), and Space-Charge Limited Current (SCLC), can

yield different mobility values as they probe charge transport under different conditions.

Experimental Protocols: Measuring Charge Mobility
A variety of techniques are employed to characterize the charge carrier mobility in organic

semiconductors. Below are detailed overviews of the most common methods cited in the

comparison table.

Organic Field-Effect Transistor (OFET) Measurement
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The OFET is a three-terminal device that allows for the determination of charge mobility by

measuring the transistor's current-voltage characteristics.

Device Fabrication: A typical bottom-gate, top-contact OFET structure is fabricated as follows:

A heavily doped silicon wafer serves as the gate electrode with a thermally grown silicon

dioxide (SiO₂) layer acting as the gate dielectric.

The organic semiconductor (pentacene or anthanthrene) is deposited onto the SiO₂

surface. For small molecules, this is often done via thermal evaporation in a high-vacuum

chamber. The substrate temperature and deposition rate are critical parameters that

influence the film morphology and crystallinity.

Source and drain electrodes, typically made of gold (Au), are then deposited on top of the

organic layer through a shadow mask.

Mobility Extraction: The field-effect mobility (µ) is calculated from the transfer characteristics of

the OFET, which is a plot of the drain current (ID) versus the gate voltage (VG) at a constant

source-drain voltage (VD). In the saturation regime, the mobility can be extracted using the

following equation:

ID = (W / 2L) * µ * Ci * (VG - VT)²

where:

W is the channel width

L is the channel length

Ci is the capacitance per unit area of the gate dielectric

VT is the threshold voltage

Time-of-Flight (TOF) Measurement
The TOF technique directly measures the time it takes for a sheet of charge carriers to drift

across a known thickness of the organic semiconductor under an applied electric field.
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Experimental Setup:

A sample is prepared by sandwiching a relatively thick film (several micrometers) of the

organic semiconductor between two electrodes. One electrode is semi-transparent.

A short pulse of light with a photon energy greater than the bandgap of the semiconductor is

directed through the semi-transparent electrode, generating electron-hole pairs near this

electrode.

An external voltage is applied across the sample, causing either electrons or holes

(depending on the polarity of the voltage) to drift across the film.

The transient photocurrent is measured as the charge carriers move. The transit time (tT) is

determined from the shape of the photocurrent transient.

Mobility Calculation: The drift mobility (µ) is then calculated using the formula:

µ = d / (tT * E) = d² / (tT * V)

where:

d is the thickness of the organic film

E is the applied electric field

V is the applied voltage

Space-Charge Limited Current (SCLC) Measurement
The SCLC method is used to determine the bulk mobility of a material by analyzing the current-

voltage (I-V) characteristics of a single-carrier device.

Device and Measurement:

A device is fabricated with the organic semiconductor sandwiched between two electrodes

that are chosen to have Ohmic contacts for the charge carrier of interest (either holes or

electrons). This ensures that the current is limited by the bulk properties of the

semiconductor and not by the injection at the contacts.
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The I-V characteristic of the device is measured in the dark.

Mobility Determination: In the ideal trap-free SCLC regime, the current density (J) is

proportional to the square of the applied voltage (V) and is described by the Mott-Gurney law:

J = (9/8) * ε₀ * εᵣ * µ * (V² / d³)

where:

ε₀ is the permittivity of free space

εᵣ is the relative permittivity of the material

µ is the charge carrier mobility

d is the thickness of the organic layer

By plotting J versus V², the mobility can be extracted from the slope of the linear region.

Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are

provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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